Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Description

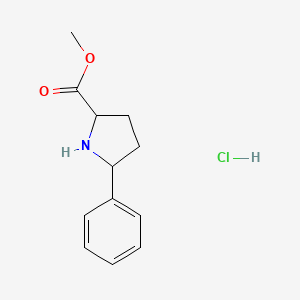

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-phenylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGJJVLXPPJJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 5-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, amines, and substituted esters .

Scientific Research Applications

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a derivative of pyrrolidine with applications in chemistry, biology, medicine, and industry. Its potential lies in its unique structural features, which confer distinct chemical and biological properties.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules.

- Biology It is studied for potential interactions with biological macromolecules. Research indicates that compounds with similar structures can exhibit varying degrees of biological activity depending on their stereochemistry and functional groups. For instance, studies have highlighted its potential role in neuropharmacology, where it may affect pathways related to mood regulation and cognitive function.

- Medicine It is investigated for potential therapeutic effects, including its role as a precursor in drug development. The compound shows potential as a ligand for serotonin receptors, which could be beneficial in treating mood disorders, and it may inhibit certain enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

- Industry It is utilized in the production of specialty chemicals and materials.

This compound is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Key Mechanisms:

- Receptor Binding The compound shows potential as a ligand for serotonin receptors, which could be beneficial in treating mood disorders.

- Enzyme Inhibition It may inhibit certain enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, such as A549 (lung adenocarcinoma), through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity against A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| 5-Phenylpyrrolidine-2-carboxamide | 100 | 66 |

| Cisplatin | 10 | 30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Although initial screenings showed limited effectiveness against Gram-negative bacteria, it exhibited activity against certain Gram-positive strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Case Studies

- Anticancer Study A study involving the treatment of A549 cells with various concentrations of this compound revealed a dose-dependent reduction in cell viability. The compound was compared to standard chemotherapeutics like cisplatin, showing promising results that warrant further investigation into its potential as a cancer therapeutic agent.

- Antimicrobial Evaluation In another study focusing on multidrug-resistant strains, the compound was tested against Staphylococcus aureus and showed moderate activity, suggesting it could be a candidate for further development into antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

- CAS Number : 2170170-16-6

- Molecular Formula: C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- Structure : A pyrrolidine ring substituted with a phenyl group at the 5-position and a methyl ester at the 2-position, forming a hydrochloride salt.

Physicochemical Properties :

- Solubility : Soluble in DMSO; stock solutions should be stored at -80°C (6 months) or -20°C (1 month) to avoid degradation .

- Storage : Stable at 2–8°C in solid form .

- Applications : Primarily used in research settings, including drug discovery and structural studies .

Comparison with Structurally Similar Compounds

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Key Differences: Substituents: Contains a 4-chlorophenyl group, additional phenyl, and phenylsulfonyl groups at positions 2 and 3. The chlorine atom may improve metabolic stability compared to the unsubstituted phenyl in the target compound .

- Synthesis : Prepared via multi-step functionalization, including sulfonylation and chlorination .

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

- Key Differences: Functional Group: Carboxylic acid instead of a methyl ester. Molecular Weight: 227.69 g/mol (C₁₁H₁₄ClNO₂) . Impact: The carboxylic acid increases hydrophilicity, altering solubility and bioavailability. This form is more likely to participate in ionic interactions in biological systems compared to the ester derivative .

5-Trifluoromethyl-pyrrolidine-2-carboxylic Acid Hydrochloride

- Key Differences: Substituent: Trifluoromethyl (CF₃) group replaces the phenyl ring. Molecular Formula: C₆H₉ClF₃NO₂ .

rac-Methyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate Hydrochloride

- Key Differences :

- Stereochemistry : Racemic mixture (2R,5R and 2S,5S enantiomers) vs. the enantiopure (2S,5S) target compound.

- Impact : Enantiopure forms often exhibit distinct pharmacological profiles due to stereospecific interactions. For example, the (2S,5S) enantiomer may have higher binding affinity to specific biological targets compared to racemic mixtures .

Ethylphenidate Hydrochloride

- Key Differences: Core Structure: Piperidine ring instead of pyrrolidine. Functional Group: Ethyl ester instead of methyl ester. Impact: The larger ethyl group may enhance lipophilicity, affecting blood-brain barrier penetration. Piperidine derivatives are known for dopamine reuptake inhibition, suggesting divergent pharmacological applications compared to pyrrolidine-based compounds .

Structural and Conformational Analysis

Pyrrolidine Ring Conformation :

- The target compound’s pyrrolidine ring adopts a Cγ-endo conformation , which is 1.2 kcal/mol more stable than the Cγ-exo form in dimethyl sulfoxide . This conformation influences binding to biological targets, such as enzymes or receptors, by optimizing spatial alignment.

- Comparison : Compounds with bulkier substituents (e.g., CF₃ or sulfonyl groups) may favor alternative conformations, reducing stability or altering target engagement .

Research Implications

- Drug Design : The (2S,5S) enantiomer’s conformational stability makes it a candidate for central nervous system (CNS) targets, while carboxylic acid derivatives may be optimized for peripheral actions .

- Synthetic Flexibility : Functionalization at the 4-position (e.g., sulfonyl groups) offers routes to modulate reactivity and target selectivity .

- Pharmacokinetics : Ester vs. acid forms influence metabolic pathways; methyl esters may act as prodrugs, hydrolyzing to active acids in vivo .

Biological Activity

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl substituent and a carboxylate group. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to methyl 5-phenylpyrrolidine-2-carboxylate. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. Results indicated that certain derivatives exhibited notable cytotoxicity:

| Compound | Viability (%) | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl 5-phenylpyrrolidine-2-carboxylate | 78-86% at 100 µM | N/A | Weak anticancer activity |

| Compound A (related derivative) | 66% at 100 µM | N/A | More potent than control |

| Compound B (analog) | <50% at 50 µM | <30 | High potency against A549 |

In these experiments, the viability of A549 cells was assessed using an MTT assay, comparing the effects of the compound to standard chemotherapeutic agents like cisplatin. While some derivatives showed promise, others demonstrated minimal efficacy, suggesting that structural modifications significantly impact biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, particularly multidrug-resistant strains. The findings indicated selective activity against Gram-positive bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | <16 | High |

| Escherichia coli (resistant strain) | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

The compound demonstrated promising antimicrobial activity against multidrug-resistant Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics targeting resistant strains .

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets. For instance, some studies suggest that its anticancer effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to inhibit key enzymatic pathways in bacteria also contributes to its antimicrobial properties .

Case Studies

- Anticancer Efficacy : In a study involving various derivatives of pyrrolidine compounds, it was found that modifications to the phenyl ring significantly affected anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells compared to those with electron-donating groups .

- Antimicrobial Resistance : A case study focused on the efficacy of methyl 5-phenylpyrrolidine derivatives against MRSA revealed that certain structural features were critical for maintaining activity against resistant strains. This highlights the importance of structure-activity relationship studies in developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride?

The compound can be synthesized via multi-step organic reactions, including cyclization and esterification. For example, a related pyrrolidine derivative, (2S,4S,5R)-4-(2-oxooxazolidine-3-carbonyl)-5-phenylpyrrolidine-2-carboxylate, was synthesized using flash chromatography for purification, yielding 51% as a pale-yellow liquid. Key steps include monitoring reaction progress via TLC and confirming stereochemistry using NMR and IR spectroscopy .

Q. How should researchers characterize the compound’s purity and structural identity?

- Analytical Methods :

- 1H NMR : Chemical shifts between δ 2.39–7.36 for protons in the pyrrolidine and aromatic moieties.

- 13C NMR : Peaks at 32.9–173.2 ppm for carbon environments.

- IR Spectroscopy : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H) groups.

- HPLC : Chiral columns (e.g., Daicel®) to assess enantiomeric purity, with retention times optimized for resolution .

Q. What are the solubility and stability considerations for this compound?

While direct solubility data are unavailable in the provided evidence, standard methods like the shake-flask technique can determine solubility in solvents (e.g., DMSO, water). Stability testing under varying pH and temperatures is critical. Storage recommendations for similar hydrochlorides include desiccated conditions at -20°C to prevent hydrolysis .

Q. What safety protocols are advised for handling this compound?

Classify it as WGK 2 (hazardous to water) per German regulations. Use PPE (gloves, goggles) and fume hoods. Dispose via incineration or licensed waste management to comply with environmental guidelines .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol. Adjust flow rates (1.0 mL/min) and monitor UV absorbance (220–254 nm). For example, a related compound achieved 51% yield with baseline separation of enantiomers .

Q. What strategies optimize synthetic yield while minimizing impurities?

Q. How should researchers address contradictions in physical property data (e.g., solubility)?

Perform experimental validation :

- Solubility : Saturation shake-flask method at 25°C.

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Cross-reference multiple sources and prioritize peer-reviewed data over vendor catalogs.

Q. What methodologies assess environmental impact during disposal?

Follow OECD Guideline 301 for biodegradability testing. Classify the compound as UN3077 (environmentally hazardous solid) and adhere to disposal protocols for halogenated organics. Document ecotoxicity using algal or Daphnia magna assays .

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to track intermediates via NMR.

- Computational Modeling : DFT calculations (e.g., Gaussian®) to predict transition states and stereochemical outcomes.

- Kinetic Studies : Monitor reaction rates under varying temperatures to infer activation parameters .

Q. What are the best practices for scaling up synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.